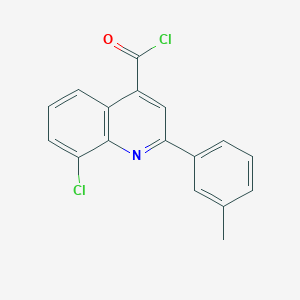
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Übersicht
Beschreibung
“3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide” is a compound with borate and sulfonamide groups . It appears as a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The synthesis process involves the use of bis(pinacolato)diboron, potassium acetate, and other reagents .Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound was acquired through two substitution reactions, as expected, and had a high yield (total yield: 78.1%) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.06 . It has a melting point of 184-188°C .Wissenschaftliche Forschungsanwendungen
Medicine: Boron Neutron Capture Therapy (BNCT)
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide: is utilized in BNCT, a binary cancer treatment that targets tumors at the cellular level . The compound, due to its boron content, can be used to deliver boron to malignant cells, which are then irradiated with neutrons, causing the boron atoms to undergo nuclear reactions that destroy the cancer cells while sparing the surrounding healthy tissue.
Material Science: Polymer Synthesis
In material science, this compound serves as a precursor in the synthesis of polymers with specific properties . Its stability and reactivity make it an excellent candidate for introducing boron into polymers, which can result in materials with unique thermal stability, flame retardancy, or electronic properties.
Environmental Science: Sensor Development
Researchers are exploring the use of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide in the development of environmental sensors . These sensors can detect and measure various environmental pollutants, leveraging the compound’s reactivity with specific analytes to produce measurable signals.
Analytical Chemistry: Chromatography
In analytical chemistry, this compound can be used to modify chromatographic stationary phases . The introduction of boronate functionalities can improve the separation of cis-diols, sugars, and other polyols, which are important in the analysis of complex biological samples.
Biochemistry: Enzyme Inhibition Studies
The compound’s boronate group interacts with enzymes that recognize cis-diols, such as those involved in carbohydrate metabolism . This interaction can be exploited to design enzyme inhibitors that can help in understanding enzyme mechanisms or as potential therapeutic agents.
Pharmacology: Drug Design and Delivery
In pharmacology, 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is investigated for its role in drug design and delivery systems . The boronate ester linkage is particularly useful in creating prodrugs that release the active pharmaceutical ingredient under specific physiological conditions, such as varying pH levels or the presence of certain biomolecules.
Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions . It acts as a boron source for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Drug Development: Antibacterial Agents
The boronate functionality of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is also significant in the development of new antibacterial agents . Its ability to interact with bacterial enzymes and proteins can lead to the development of novel antibiotics with unique mechanisms of action.
Wirkmechanismus
Safety and Hazards
The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO3/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMLHEDQHMDLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |
CAS RN |
1227359-70-7 | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



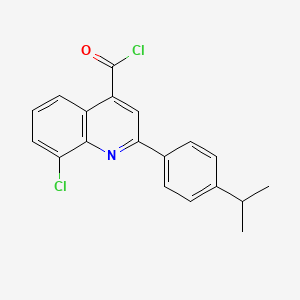

![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)
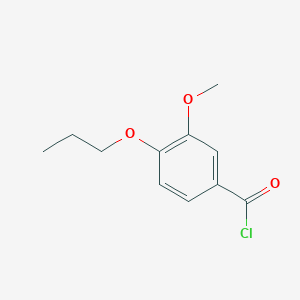
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)
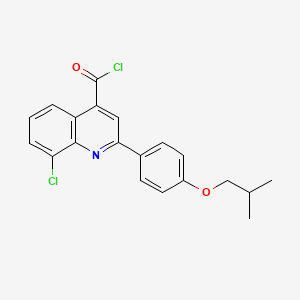
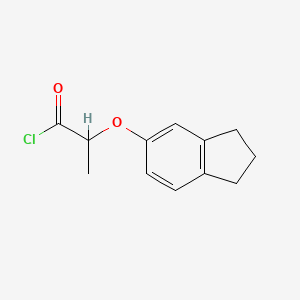

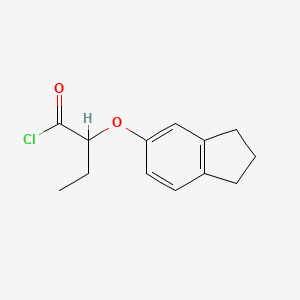
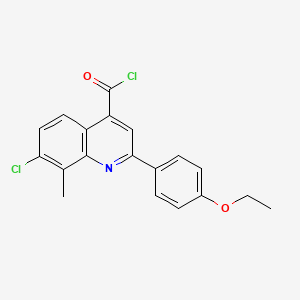
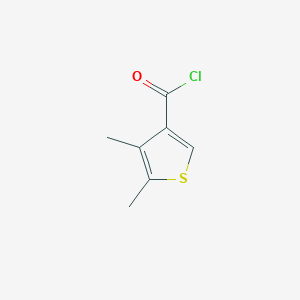
![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)
